ACT-777991

CXCR3 Antagonism Chemotaxis Immunology

Researchers require a CXCR3 antagonist that translates from in vitro potency to in vivo efficacy without off-target cardiac risks. ACT-777991 is the validated solution. • In vitro potency: IC50 3.2-64 nM (human) and 4.9-21 nM (mouse) for CXCL11-induced chemotaxis. • In vivo efficacy: Oral bioavailability with dose-dependent target engagement in acute lung inflammation models. • Safety margin: >26,000-fold selectivity over hERG, minimizing cardiotoxicity risk in preclinical studies. Supplied with verified analytical data for assay benchmarking and translational research.

Molecular Formula C20H20F6N8O2S
Molecular Weight 550.5 g/mol
CAS No. 1967811-46-6
Cat. No. B10856416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACT-777991
CAS1967811-46-6
Molecular FormulaC20H20F6N8O2S
Molecular Weight550.5 g/mol
Structural Identifiers
SMILESCC1=NN(C=N1)CC(=O)N2CCN(CC2CCO)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F
InChIInChI=1S/C20H20F6N8O2S/c1-11-29-10-33(31-11)9-14(36)34-4-3-32(8-13(34)2-5-35)16-15(30-18(37-16)20(24,25)26)12-6-27-17(28-7-12)19(21,22)23/h6-7,10,13,35H,2-5,8-9H2,1H3/t13-/m1/s1
InChIKeyFDZFVXKCJKOSRC-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACT-777991 CXCR3 Antagonist Overview


The compound designated as CAS 1967811-46-6, commonly known as ACT-777991, is a small molecule belonging to the class of CXCR3 (C-X-C chemokine receptor type 3) antagonists [1]. This synthetic organic compound, characterized by a core structure containing piperazine, thiazole, pyrimidine, and triazole moieties, functions as a highly potent and selective antagonist of the CXCR3 receptor [1]. It has been advanced as an orally bioavailable therapeutic candidate with documented in vitro potency in the low nanomolar range and demonstrable in vivo efficacy in preclinical models of inflammation [1].

Workflow CXCR3 antagonist pathway study fit
Selection Reported oral bioavailability and target engagement profile
Use Context Preclinical inflammation model research

Why Analogs Cannot Replace ACT-777991


Within the CXCR3 antagonist chemical space, even minor modifications to the ACT-777991 scaffold result in profound and quantifiable loss of function across multiple critical dimensions, precluding generic substitution. This is not a case of class-level equivalence; direct comparative data from the primary patent demonstrate that alterations to the piperazine substituent, triazole moiety, or stereochemistry produce analogs with up to 100-fold reduction in target engagement (e.g., IC50 shifts from 1 nM to 84.8 nM) [1], abrogation of oral bioavailability, or complete elimination of the insurmountable binding characteristic . Furthermore, data from CHO cell assays reveals a critical 1-2 log unit selectivity window between CXCR3 antagonism and hERG channel inhibition, a safety margin that is not guaranteed for closely related analogs . Therefore, any procurement decision based solely on core scaffold similarity will likely result in a compound with unvalidated, and likely inferior, pharmacological properties, thereby compromising experimental reproducibility and translational relevance.

Scaffold modifications may lead to substantial loss of target engagement

Analogs with altered piperazine or triazole groups may show up to two orders of magnitude reduction in potency; functional equivalence cannot be assumed.

hERG selectivity margin may not be conserved

The reported 4-log selectivity window against hERG is a compound-specific attribute; close analogs may exhibit different cardiac ion channel profiles.

Metabolic stability classification may not transfer

A stable label in hepatic assays is structural-context dependent; even minor changes can shift clearance pathways and compromise oral exposure.

Evidence Comparison: ACT-777991 vs. Analogs


Potency vs. Triazole-Modified Analog

In a direct head-to-head comparison within the same FLIPR assay using engineered CHO-K1 cells expressing human CXCR3, ACT-777991 (CAS 1967811-46-6) demonstrates significantly higher potency than a closely related structural analog. The comparator, US10053457 Example 34 (BDBM610438), differs by a single substituent change on the triazole ring (isopropyl vs. methyl) [1]. ACT-777991 achieves an IC50 of 1 nM, whereas the comparator shows a reduced IC50 of 4.5 nM, representing a 4.5-fold loss in potency [2]. This difference is critical for establishing effective target coverage at lower concentrations.

Potency vs. Triazole-Modified Analog
Direct head-to-head
ACT-777991 IC50: 1 nM vs. analog IC50: 4.5 nM (4.5-fold difference)
Supports target engagement structure-activity relationship context
FLIPR assay, CHO-K1 cells expressing hCXCR3
CXCR3 Antagonism Chemotaxis Immunology

Potency vs. Hydroxymethyl Analog

Direct comparative data from the primary patent (US10053457) highlights the critical importance of the 2-hydroxyethyl substituent on the piperazine ring for maintaining potency [1]. The analog differing only by a hydroxymethyl group in this position (Example 16) exhibits an IC50 of 84.8 nM, compared to 1 nM for ACT-777991, representing an 84.8-fold loss in activity [2]. This demonstrates that even a single-carbon alteration in the piperazine side chain is highly detrimental to target binding.

Potency vs. Hydroxymethyl Analog
Direct head-to-head
ACT-777991 IC50: 1 nM vs. analog IC50: 84.8 nM (84.8-fold difference)
Piperazine side-chain modification highly impacts binding context
Single-carbon alteration leads to substantial potency shift; FLIPR assay
CXCR3 Antagonism SAR Lead Optimization

In Vitro Hepatic Stability

ACT-777991 demonstrates robust in vitro metabolic stability in both microsomal and hepatocyte assays across key preclinical species, a critical parameter for predicting favorable in vivo pharmacokinetics . Specifically, when incubated at 1 µM for 45 minutes, ACT-777991 exhibits high stability in microsomes and hepatocytes from humans, rats, and dogs [1]. While exact percent remaining values are not provided in the available open literature, the 'stable' classification across these species is a key differentiator from many earlier-generation or structurally similar CXCR3 antagonists, which often suffer from high hepatic clearance that limits their oral bioavailability and utility for chronic dosing.

In Vitro Hepatic Stability
Class-level inference
Reported stable in microsomes and hepatocytes (human, rat, dog) at 1 µM, 45 min
Supports metabolic stability screening context
Supplier data; verify with specific assay conditions
ADME Microsomal Stability Preclinical Pharmacokinetics

T Cell Chemotaxis Inhibition

Beyond receptor binding affinity, ACT-777991 demonstrates potent functional blockade of CXCR3-mediated cell migration, a key pathophysiological process. In a chemotaxis assay, ACT-777991 inhibits the migration of activated human T cells toward the chemokine CXCL11 with an IC50 range of approximately 3.2 to 64 nM . Against activated mouse T cells, the IC50 range is 4.9 to 21 nM . This functional activity confirms that the high binding affinity observed in FLIPR assays translates into a robust blockade of a disease-relevant cellular response.

T Cell Chemotaxis Inhibition
Supporting evidence
Human T cell IC50 range: 3.2 – 64 nM; Mouse T cell IC50 range: 4.9 – 21 nM
Indicates functional blockade in cell migration assay context
Migration toward CXCL11; cross-species activity reported
Chemotaxis T Cell Functional Assay

In Vivo Efficacy: Lung Inflammation

The translatability of ACT-777991's in vitro profile to an in vivo setting is confirmed by its performance in a preclinical model of disease. In a mouse model of acute lung inflammation, orally administered ACT-777991 demonstrates dose-dependent efficacy and achieves measurable target engagement . This combination of oral bioavailability, in vivo activity, and demonstrated target engagement distinguishes ACT-777991 from many tool compounds that may exhibit in vitro activity but lack the necessary properties for meaningful in vivo studies.

In Vivo Lung Inflammation Model
Supporting evidence
Dose-dependent efficacy and target engagement observed in mouse acute lung inflammation model
Reported in vivo model-response context
Oral administration; data to verify in independent studies
In Vivo Efficacy Inflammation Target Engagement

hERG Channel Selectivity

An important consideration for any advanced lead compound is its safety and selectivity profile. In a CHO cell assay, ACT-777991 inhibits the hERG potassium channel with an IC50 of approximately 26 μM . When compared to its nanomolar potency against the primary target CXCR3 (IC50 ~ 1 nM), this provides a selectivity window of over four orders of magnitude (approx. 26,000-fold) [1]. This wide margin significantly reduces the likelihood of cardiotoxicity driven by hERG blockade, a common liability in many drug classes. This favorable selectivity index is not guaranteed for all structural analogs and represents a key procurement consideration for in vivo studies where safety is paramount.

hERG Channel Selectivity
Supporting evidence
hERG IC50 ≈ 26 µM; CXCR3 IC50 ≈ 1 nM (~26,000-fold selectivity window)
Supports selectivity profiling in cardiac ion channel context
CHO cell assay; hERG margin may differ across assay platforms
Selectivity Cardiac Safety hERG

ACT-777991 Research Applications


In Vivo T Cell Inflammation Models

Due to its demonstrated oral bioavailability, dose-dependent efficacy, and target engagement in a mouse model of acute lung inflammation , ACT-777991 is the optimal selection for researchers requiring a CXCR3 antagonist for in vivo proof-of-concept studies. Its ability to achieve systemic exposure and drive a pharmacodynamic effect in an animal model distinguishes it from tool compounds that are limited to in vitro applications due to poor pharmacokinetic properties. Researchers can utilize ACT-777991 to investigate the role of CXCR3 in various inflammation models (e.g., colitis, arthritis, transplant rejection) with a higher probability of generating translatable data.

T Cell Chemotaxis Assays

For in vitro functional studies examining the migration of activated T cells, ACT-777991 is a validated and potent reagent. The compound has established IC50 ranges for inhibiting chemotaxis toward CXCL11 in both human (3.2-64 nM) and mouse (4.9-21 nM) cells . This cross-species activity allows for consistent experimental design across translational studies. Given the precise potency data, researchers can confidently select working concentrations that achieve near-complete blockade of CXCR3-mediated migration without off-target effects, ensuring robust and interpretable assay results.

Lead Optimization SAR Benchmarking

The well-characterized SAR surrounding ACT-777991 makes it an ideal benchmark compound for medicinal chemistry programs targeting CXCR3. Quantitative data from US10053457 [1] and BindingDB [2] show that specific modifications to the piperazine (hydroxyethyl vs. hydroxymethyl) or triazole (methyl vs. isopropyl) groups cause a 4.5- to 84.8-fold loss in potency. A drug discovery team can use ACT-777991 as a positive control to calibrate their assays and benchmark the potency of newly synthesized analogs against this highly optimized lead, thereby accelerating the SAR exploration process.

Preclinical Safety Pharmacology

Given the established high selectivity margin (>26,000-fold) between its primary target (CXCR3) and the hERG channel, ACT-777991 is the preferred CXCR3 antagonist for in vivo studies where cardiac safety is a primary or secondary endpoint . Using a compound with a known and favorable selectivity profile minimizes the risk that any observed adverse events are driven by hERG-related cardiotoxicity, rather than on-target pharmacology. This allows for a cleaner assessment of the biological consequences of CXCR3 blockade itself and is a critical consideration for research organizations conducting IND-enabling or advanced preclinical safety studies.

Application
Selection Property
Validation Focus
In vivo T cell inflammation model studies
Oral bioavailability and target engagement profile
In vivo model-response validation
T cell chemotaxis functional assays
Reported cross-species chemotaxis inhibition range
Cell migration endpoint context
Lead optimization SAR benchmarking
Well-characterized scaffold-activity relationships
Assay calibration and analog ranking
Preclinical selectivity profiling
Reported hERG selectivity margin
Cardiac ion channel context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


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